molecular formula C19H24N2O4S B4458428 4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE

Cat. No.: B4458428
M. Wt: 376.5 g/mol
InChI Key: CTRYHFUJFXMZJW-UHFFFAOYSA-N
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Description

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE is an organic compound with a complex structure that includes an ethoxyphenyl group, a methanesulfonamido group, and a dimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of ethoxybenzene with suitable reagents to introduce the sulfonamido group.

    Coupling with Benzamide: The intermediate is then coupled with N,N-dimethylbenzamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonamido group.

    Substitution: The compound can participate in substitution reactions, particularly at the benzamide or ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}BENZOIC ACID: Similar structure but with a benzoic acid group instead of benzamide.

    4-{[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[(2-ethoxy-N-methylsulfonylanilino)methyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-25-18-9-7-6-8-17(18)21(26(4,23)24)14-15-10-12-16(13-11-15)19(22)20(2)3/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRYHFUJFXMZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC2=CC=C(C=C2)C(=O)N(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]METHYL}-N,N-DIMETHYLBENZAMIDE

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